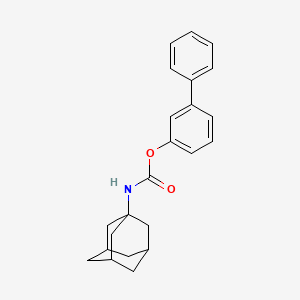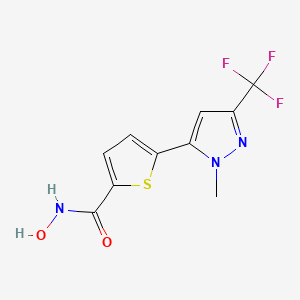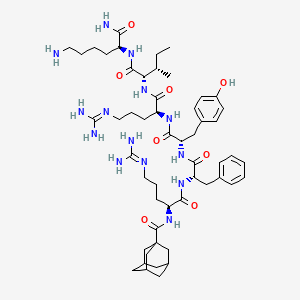![molecular formula C70H101N21O18S2 B10846484 3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)
3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-ICVWQDWGAHRCT-NH2 is a synthetic peptide derived from the compstatin family, known for its potent inhibition of the complement system. The compound has a molecular formula of C70H101N21O18S2 and a molecular weight of 1588.81084 g/mol . It is a cyclic peptide, cyclized between cysteine residues at positions 2 and 12, which enhances its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-ICVWQDWGAHRCT-NH2 involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being deprotected and coupled to the growing chain. The cyclization between cysteine residues is achieved through oxidation, forming a disulfide bond .
Industrial Production Methods: Industrial production of Ac-ICVWQDWGAHRCT-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Ac-ICVWQDWGAHRCT-NH2 primarily undergoes oxidation and reduction reactions due to the presence of cysteine residues. The disulfide bond formed during cyclization can be reduced to free thiol groups and reoxidized to form the cyclic structure .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Major Products: The major product of these reactions is the cyclic peptide with a disulfide bond between cysteine residues. Reduction leads to the linear form with free thiol groups, while oxidation restores the cyclic structure .
Scientific Research Applications
Ac-ICVWQDWGAHRCT-NH2 has significant applications in scientific research, particularly in the fields of immunology and medicine. It is a potent inhibitor of the complement system, specifically targeting complement component C3. This inhibition is crucial in preventing undesired complement activation, which can lead to tissue injury and various immune complex diseases .
Applications in Chemistry:
Applications in Biology and Medicine:
- Investigated for therapeutic potential in complement-mediated diseases such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and autoimmune diseases .
- Utilized in research to understand the mechanisms of complement activation and inhibition .
Applications in Industry:
Mechanism of Action
Ac-ICVWQDWGAHRCT-NH2 exerts its effects by binding to complement component C3, preventing its cleavage and subsequent activation. The binding site on C3 is formed by the macroglobulin domains 4 and 5, which are part of the structurally stable MG-ring. This binding sterically hinders the access of the substrate C3 to the convertase complexes, thereby blocking complement activation and amplification .
Comparison with Similar Compounds
Ac-I[CV(1Nal)QDWGAHRC]T: An analog with a similar structure but different amino acid substitutions, showing comparable activity.
Ac-I[CV(2Igl)QDWGAHRC]T: Another analog with different substitutions, also exhibiting similar inhibitory effects.
Uniqueness: Ac-ICVWQDWGAHRCT-NH2 is unique due to its specific amino acid sequence and cyclization, which confer high stability and potent inhibitory activity. The presence of non-natural amino acids and polar N-terminal extensions further enhances its solubility and therapeutic potential .
Properties
Molecular Formula |
C70H101N21O18S2 |
|---|---|
Molecular Weight |
1588.8 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid |
InChI |
InChI=1S/C70H101N21O18S2/c1-8-34(4)57(69(108)109-7)91-66(105)51(31-111)89-68(107)56(33(2)3)90-64(103)47(23-38-27-78-43-17-12-10-15-41(38)43)85-60(99)45(19-20-52(71)93)84-63(102)49(25-54(95)96)87-62(101)46(22-37-26-77-42-16-11-9-14-40(37)42)82-53(94)29-79-58(97)35(5)81-61(100)48(24-39-28-75-32-80-39)86-59(98)44(18-13-21-76-70(73)74)83-65(104)50(30-110)88-67(106)55(72)36(6)92/h9-12,14-17,26-28,32-36,44-51,55-57,77-78,92,110-111H,8,13,18-25,29-31,72H2,1-7H3,(H2,71,93)(H,75,80)(H,79,97)(H,81,100)(H,82,94)(H,83,104)(H,84,102)(H,85,99)(H,86,98)(H,87,101)(H,88,106)(H,89,107)(H,90,103)(H,91,105)(H,95,96)(H4,73,74,76) |
InChI Key |
UQCBIVMMKZHRCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OC)N=C(C(CS)N=C(C(C(C)C)N=C(C(CC1=CNC2=CC=CC=C21)N=C(C(CCC(=N)O)N=C(C(CC(=O)O)N=C(C(CC3=CNC4=CC=CC=C43)N=C(CN=C(C(C)N=C(C(CC5=CN=CN5)N=C(C(CCCNC(=N)N)N=C(C(CS)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ac-R[CEHdFRWC]-NH2](/img/structure/B10846418.png)


![Ac-WVTHRLAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846448.png)
![Ac-WVTH[Cit]LAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846462.png)

![(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1-[(2S)-3-(5-fluoro-1H-indol-3-yl)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846474.png)

![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)

![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)

